molecular formula C12H14IN3 B13106278 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13106278
M. Wt: 327.16 g/mol
InChI Key: JVNAUBCRPNGWCU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound comprising a triazole ring fused to a pyridine ring, with a cyclohexyl group at position 3 and an iodine atom at position 5. The iodine substituent likely enhances electronic effects and steric bulk, influencing binding affinity and metabolic stability, while the cyclohexyl group may improve lipophilicity and membrane permeability.

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

3-cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H14IN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

JVNAUBCRPNGWCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. As an IDO1 inhibitor, the compound binds to the active site of the enzyme, preventing its catalytic activity and thereby modulating the immune response . This inhibition can enhance the efficacy of existing immunotherapeutic drugs by reducing immune resistance and promoting immune surveillance.

Comparison with Similar Compounds

Key Structural Features:

  • Planarity of the Triazolopyridine Core : The fused triazolopyridine ring system in analogs such as 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 1) and its 6-bromo derivative (Compound 2) exhibits near-planar geometry, with dihedral angles between the triazolopyridine and substituent planes ranging from 26.79° to 30.41° . This planarity facilitates π-π stacking interactions in receptor binding.
  • Bond Lengths : The C8–N9 (1.37–1.39 Å) and C1–N2 (1.33–1.35 Å) bonds in these analogs are longer than typical C=N bonds (1.28 Å), indicating conjugation across the fused ring system .
  • Hydrogen Bonding : Compounds 1 and 2 form extensive hydrogen-bonding networks involving water molecules and nitrogen atoms (e.g., O1W–H···N13 interactions), which stabilize their crystal structures .

Table 1: Substituent Impact on Activity

Compound Substituents Biological Activity Key Findings Reference
3-Cyclohexyl-7-iodo derivative 3-Cyclohexyl, 7-Iodo Potential mGluR2 modulation Cyclohexyl enhances lipophilicity; iodine may improve receptor affinity.
6-Bromo-3-(pyridin-4-yl) derivative 3-Pyridinyl, 6-Bromo Herbicidal Bromine increases electronegativity, enhancing interaction with targets.
3-Methyl-7-nitro derivative 3-Methyl, 7-Nitro Not specified Nitro group may act as a hydrogen-bond acceptor or electron-withdrawing group.
7-Bromo-3-chloro derivative 3-Chloro, 7-Bromo Not specified Halogen atoms likely influence pharmacokinetics and target binding.
Antifungal derivatives Hydrazone moieties Antifungal (e.g., Botrytis cinerea) Conformational orientation (perpendicular vs. parallel) affects activity.

Key Observations:

  • Halogen Effects : Bromine and iodine substituents at position 7 may enhance electrophilic interactions with biological targets, but iodine’s larger size could hinder binding in sterically restricted pockets.
  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group at position 3 likely improves metabolic stability compared to pyridinyl or phenyl groups, which are prone to oxidative metabolism .

Physicochemical Properties

Table 3: Molecular Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
3-Cyclohexyl-7-iodo derivative C₁₂H₁₃IN₃ 342.16 Iodo, cyclohexyl
7-Bromo-3-chloro derivative C₆H₃BrClN₃ 244.47 Bromo, chloro
3-Methyl-7-nitro derivative C₇H₆N₄O₂ 178.15 Nitro, methyl

Comparison : The higher molar mass of the 7-iodo derivative (342.16 vs. 244.47 for bromo-chloro analog) may reduce solubility but improve membrane permeability.

Biological Activity

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, which has been explored for various therapeutic applications, particularly in cancer treatment and immunotherapy.

  • Molecular Formula : C12H14IN3
  • Molecular Weight : 327.16 g/mol
  • CAS Number : 1057393-73-3

Biological Activity Overview

The biological activity of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has been primarily linked to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a critical role in the immune response and tumor progression by degrading tryptophan and producing immunosuppressive metabolites.

The compound exhibits its biological effects through the following mechanisms:

  • IDO1 Inhibition : By inhibiting IDO1, the compound can enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy. This inhibition leads to increased levels of tryptophan and decreased production of kynurenine, which can suppress immune function.
  • Cytotoxicity : Studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines. For example, in A375 melanoma cells, the compound showed significant inhibition of cell viability at concentrations around 10 µM.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the [1,2,4]triazolo[4,3-a]pyridine scaffold significantly influence potency and selectivity against IDO1. The presence of hydrophobic substituents was found to be crucial for effective binding within the active site of the enzyme.

CompoundYield (%)Cell Viability [%] @ 10 µM ± SDIDO Cellular Assay Inhibition [%] @ 10 µM ± SDIC50 (µM)
VS991 ± 9.935 ± 62.6 ± 0.5-
VS1087 ± 18.342 ± 92.8 ± 0.9-
VS1198 ± 7.423 ± 5--
VS12100 ± 4.164 ± 86.9 ± 0.8-

Case Studies

In a recent study published in Molecules, researchers conducted a series of in vitro assays to evaluate the cytotoxicity and IDO1 inhibition of various derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds. The results indicated that modifications at specific positions on the triazole ring could lead to enhanced biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .

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